BAY 41-2272 is a synthetic compound developed by Bayer AG in Germany. [, ] It is classified as a soluble guanylate cyclase (sGC) stimulator and is recognized for its role in nitric oxide (NO)-independent sGC activation. [, , ] BAY 41-2272 has been widely investigated in scientific research for its therapeutic potential in various cardiovascular and fibrotic diseases. [, , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2